Levofloxacin acyl-b-D-glucuronide

Drug Metabolism UGT Enzyme Kinetics Fluoroquinolone Pharmacology

Quantifying the minor levofloxacin acyl-glucuronide metabolite in plasma or urine demands a rigorously characterized reference standard to ensure assay sensitivity and data integrity. This analytically validated standard enables: • LC-MS/MS method validation with robust LLOQ establishment and matrix effect correction. • In vitro UGT enzyme kinetic studies (Km, Vmax) and drug-drug interaction profiling. • Covalent protein binding and acyl migration assays for reactive metabolite safety assessment. Supplied with a full certificate of analysis; store at -20 °C under inert atmosphere.

Molecular Formula C24H28FN3O10
Molecular Weight 537.5 g/mol
Cat. No. B12062780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevofloxacin acyl-b-D-glucuronide
Molecular FormulaC24H28FN3O10
Molecular Weight537.5 g/mol
Structural Identifiers
SMILESCC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O
InChIInChI=1S/C24H28FN3O10/c1-10-9-36-20-14-11(7-13(25)15(20)27-5-3-26(2)4-6-27)16(29)12(8-28(10)14)23(35)38-24-19(32)17(30)18(31)21(37-24)22(33)34/h7-8,10,17-19,21,24,30-32H,3-6,9H2,1-2H3,(H,33,34)
InChIKeyGACUZKDACXKMSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Levofloxacin Acyl-β-D-glucuronide: Metabolic Fate and Analytical Standard


Levofloxacin acyl-β-D-glucuronide (CAS 160962-46-9) is a Phase II acyl glucuronide conjugate of the broad-spectrum fluoroquinolone antibiotic levofloxacin. This metabolite is formed via UDP-glucuronosyltransferase (UGT)-mediated conjugation of the parent drug's carboxylic acid moiety, a metabolic pathway that, while minor in humans, is critical for understanding the drug's complete elimination and safety profile [1]. The compound is characterized by its molecular formula C24H28FN3O10 and a molecular weight of 537.5 g/mol, and it is primarily utilized as an analytical reference standard in pharmacokinetic, drug metabolism, and toxicological research [2].

Workflow Drug metabolism & PK studies
Selection Minor metabolite analytical standard
Use Context UGT enzyme kinetics, reactivity assays, PBPK modeling

Levofloxacin Acyl-β-D-glucuronide: Why Substitutes Fall Short


Substituting levofloxacin acyl-β-D-glucuronide with the parent drug (levofloxacin) or an alternative fluoroquinolone metabolite for research purposes is not scientifically valid due to significant differences in enzyme kinetics and metabolic fate. Studies in human liver microsomes demonstrate that levofloxacin (LVFX) is a poor substrate for acyl glucuronidation, with an intrinsic clearance (CLint) that is markedly lower than that of other fluoroquinolones like moxifloxacin (MFLX) and grepafloxacin (GPFX) [1]. Furthermore, the overall pharmacokinetic profile of levofloxacin, which is dominated by renal excretion of the unchanged parent drug (87% of dose), fundamentally differs from extensively metabolized fluoroquinolones like moxifloxacin, where glucuronidation is a major clearance pathway [2]. Using a substitute would introduce errors in quantifying drug disposition, assessing UGT enzyme activity, or investigating the reactivity of the specific acyl glucuronide.

Levofloxacin shows minimal acyl glucuronidation; using parent drug may not represent metabolite-specific pathways.

Different UGT isoform profiles (UGT1A1 dominant vs mixed) can shift enzyme kinetics and interaction interpretation.

Levofloxacin's dominant renal excretion differs from extensively metabolized fluoroquinolones, altering exposure interpretation.

Levofloxacin Acyl-β-D-glucuronide: Comparative Evidence


Lowest Intrinsic Clearance for Acyl Glucuronidation

In vitro studies using human liver microsomes revealed that levofloxacin (LVFX) has the lowest intrinsic clearance (CLint) for acyl glucuronidation among the tested fluoroquinolones. The rank order of CLint (Vmax/Km) was MFLX > GPFX > STFX >> LVFX, indicating that LVFX is a significantly poorer substrate for this metabolic pathway [1].

Intrinsic Clearance Rank
Head-to-head
MFLX > GPFX > STFX >> LVFX
Supports dedicated analytical standard need
Based on human liver microsome data
Drug Metabolism UGT Enzyme Kinetics Fluoroquinolone Pharmacology

Divergent UGT Isoform Involvement

The formation of levofloxacin acyl glucuronide (LVFX-G) is catalyzed by a distinct set of UGT enzymes compared to other fluoroquinolones. While moxifloxacin (MFLX) and sitafloxacin (STFX) glucuronidation are potently inhibited by bilirubin (IC50 4.9 μM and 4.7 μM, respectively) indicating UGT1A1 dominance, and grepafloxacin (GPFX) is inhibited by mefenamic acid (IC50 9.8 μM) pointing to UGT1A9, the glucuronidation of LVFX is mediated by a combination of UGT1A1, 1A3, and 1A9, with no single dominant inhibitor identified [1].

UGT Isoform Involvement
Head-to-head
LVFX: UGT1A1, 1A3, 1A9
MFLX: UGT1A1 dominant
May reduce isoform-specific interaction risk
No single dominant inhibitor identified
Enzyme Kinetics UGT Isoform Selectivity Drug-Drug Interaction Studies

Renal Excretion-Dominant Pharmacokinetics

Unlike moxifloxacin, where metabolism via N-sulfate and acyl glucuronide conjugates accounts for approximately 52% of its elimination, levofloxacin undergoes minimal metabolism. In humans, levofloxacin is primarily excreted unchanged in the urine, with approximately 87% of an oral dose recovered as parent drug [1][2]. This starkly contrasts with ciprofloxacin, for which only 36.2% of a 500 mg oral dose is excreted unchanged renally [3]. Consequently, the acyl glucuronide metabolite of levofloxacin represents a very minor component of its overall disposition, unlike the major metabolites of other fluoroquinolones.

Renal Excretion Comparison
Cross-study
Levofloxacin 87% unchanged
Ciprofloxacin 36.2% unchanged
Low metabolite abundance requires sensitive detection
Human PK data; oral doses
Pharmacokinetics Drug Excretion Metabolic Fate

Acyl Glucuronide Reactivity and Protein Adduct Risk

As a member of the acyl glucuronide class, levofloxacin acyl-β-D-glucuronide possesses inherent chemical reactivity that distinguishes it from stable Phase II conjugates like ether glucuronides. Acyl glucuronides are known to undergo pH-dependent intramolecular acyl migration and can covalently bind to plasma and tissue proteins [1]. The extent of this covalent binding is correlated with the degradation rate of the glucuronide [2]. While specific reactivity data for levofloxacin acyl glucuronide is limited, its classification as an acyl glucuronide implies a potential for these reactions, which are linked to idiosyncratic drug toxicity for many carboxylic acid-containing drugs [3].

Acyl Glucuronide Reactivity
Class-level
Potential for acyl migration and protein adduct formation
Class-level reactivity context
Data to verify for levofloxacin glucuronide
Drug Safety Reactive Metabolites Toxicology

Levofloxacin Acyl-β-D-glucuronide: Research Applications


LC-MS/MS Method Development for Minor Metabolites

Given that levofloxacin acyl-β-D-glucuronide is a minor metabolite (with >87% of the parent drug excreted unchanged), it serves as an ideal reference standard for developing and validating highly sensitive analytical methods, such as LC-MS/MS. Researchers use this standard to establish lower limits of quantification (LLOQ) and assess matrix effects when measuring this specific conjugate in complex biological matrices like plasma or urine [1][2].

In Vitro UGT Activity and Interaction Potential

This compound is a critical tool for in vitro metabolism studies using human liver microsomes or recombinant UGT enzymes. Researchers can quantify its formation rate to determine the kinetic parameters (e.g., Km, Vmax) of levofloxacin glucuronidation and to investigate the inhibitory effects of co-administered drugs on specific UGT isoforms (1A1, 1A3, 1A9), thereby predicting potential drug-drug interactions [1].

Acyl Glucuronide Reactivity and Adduct Toxicology

As a member of the chemically reactive acyl glucuronide class, this metabolite is essential for studies investigating the mechanisms of idiosyncratic drug toxicity. Researchers utilize it in in vitro incubations with proteins (e.g., human serum albumin) to measure the extent of covalent binding, assess acyl migration rates, and explore the link between metabolite reactivity and potential adverse immune reactions associated with fluoroquinolones [3].

Pharmacokinetic Modeling of Minor Elimination Pathways

Although levofloxacin's metabolism is limited in humans, studies in preclinical species like rhesus monkeys may show a different metabolic profile. Levofloxacin acyl-β-D-glucuronide is used as an analytical standard to quantify this metabolite in plasma and excreta from animal studies, providing crucial data for physiologically based pharmacokinetic (PBPK) modeling and allometric scaling to predict human exposure [4].

Application
Selection Property
Validation Focus
LC-MS/MS method development (minor metabolite)
Minor metabolite analytical standard
LLOQ and matrix effect assessment
In vitro UGT activity & interaction studies
UGT isoform substrate profile
Enzyme kinetic parameter determination
Acyl glucuronide reactivity & adduct toxicology
Acyl glucuronide reactivity class
Covalent binding and acyl migration rate
Pharmacokinetic modeling of minor pathways
Species-specific metabolite exposure
PBPK model parameterization

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